Benzenamine, 4,4'-methylenebis[N-(1,3-dimethylbutylidene)-
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Overview
Description
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] is a complex organic compound with a unique structure that includes benzenamine groups linked by a methylene bridge and substituted with N-(1,3-dimethylbutylidene) groups. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] typically involves the reaction of benzenamine derivatives with formaldehyde and N-(1,3-dimethylbutylidene) groups under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the methylene bridge.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in batch or continuous reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine). The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenamine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine compounds.
Scientific Research Applications
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of dyes, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4,4’-methylenebis-: A simpler analog without the N-(1,3-dimethylbutylidene) groups.
Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]: A related compound with N,N-dimethyl substitutions.
Uniqueness
Benzenamine, 4,4’-methylenebis[N-(1,3-dimethylbutylidene)-] is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
54688-30-1 |
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Molecular Formula |
C25H34N2 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
4-methyl-N-[4-[[4-(4-methylpentan-2-ylideneamino)phenyl]methyl]phenyl]pentan-2-imine |
InChI |
InChI=1S/C25H34N2/c1-18(2)15-20(5)26-24-11-7-22(8-12-24)17-23-9-13-25(14-10-23)27-21(6)16-19(3)4/h7-14,18-19H,15-17H2,1-6H3 |
InChI Key |
JIOIBTYPZZUMPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=NC1=CC=C(C=C1)CC2=CC=C(C=C2)N=C(C)CC(C)C)C |
Origin of Product |
United States |
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